4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide
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Overview
Description
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide is a heterocyclic compound that features a piperazine ring substituted with a carboxamide group, an ethyl group, and a pyridine ring that is further substituted with bromine and chlorine atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide typically involves the following steps:
Formation of the Pyridine Intermediate: The starting material, 3-bromo-5-chloropyridine, is prepared through halogenation reactions.
N-ethylpiperazine Formation: N-ethylpiperazine is synthesized by reacting piperazine with ethyl halides under basic conditions.
Coupling Reaction: The pyridine intermediate is then coupled with N-ethylpiperazine in the presence of a coupling agent such as carbodiimide to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution by strong nucleophiles, leading to the formation of new functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine ring and the carboxamide group.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Oxidation: Oxidized piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and chlorine atoms on the pyridine ring can enhance its binding affinity to these targets, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(3-bromo-5-chloropyridin-2-yl)morpholine: Similar structure but contains a morpholine ring instead of a piperazine ring.
3-bromo-5-chloropyridine: The pyridine intermediate used in the synthesis of the target compound.
N-ethylpiperazine: The piperazine derivative used in the coupling reaction.
Uniqueness
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide is unique due to its specific substitution pattern and the presence of both a piperazine ring and a carboxamide group. This combination of structural features can result in distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(3-bromo-5-chloropyridin-2-yl)-N-ethylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN4O/c1-2-15-12(19)18-5-3-17(4-6-18)11-10(13)7-9(14)8-16-11/h7-8H,2-6H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRSVQDIQFKVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N1CCN(CC1)C2=C(C=C(C=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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